4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester

説明

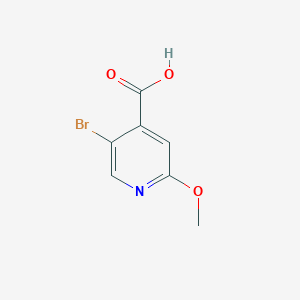

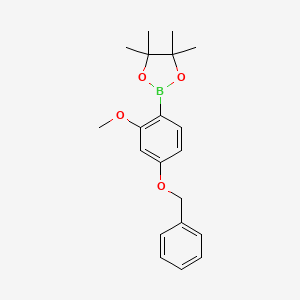

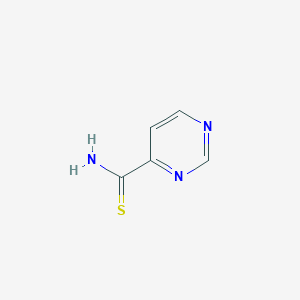

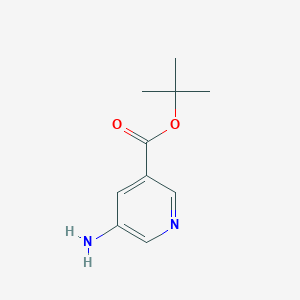

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is a chemical compound with the molecular formula C19H23BO3 . It is a solid substance that is typically stored at temperatures between 2-8°C . This compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .

Synthesis Analysis

Pinacol boronic esters, including 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The synthesis of these compounds involves various borylation approaches that have been developed over the years .Molecular Structure Analysis

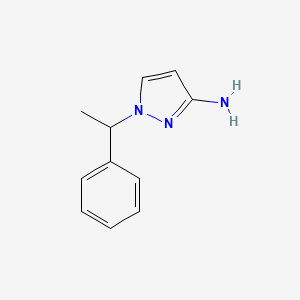

The molecular structure of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is represented by the InChI code1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)17-12-11-16(13-18(17)22-5)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 . This indicates the presence of a boronic acid pinacol ester group attached to a benzyloxy-2-methoxyphenyl group. Chemical Reactions Analysis

Pinacol boronic esters, including 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, can undergo a variety of chemical transformations. These include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of pinacol boronic esters is a notable reaction, which has been utilized in a radical approach for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Physical And Chemical Properties Analysis

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester has a molecular weight of 340.23 . It is a solid substance that is typically stored at temperatures between 2-8°C . The compound is generally stable and easy to purify .科学的研究の応用

Polymer Science and Light Emission

In the realm of polymer science, the compound is utilized in the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers. The process involves a Suzuki coupling reaction with commercial aryl diboronic acids, leading to high-molecular-weight polymers with superb thermal stability and tailored light emission properties. These polymers find applications in advanced materials due to their photoluminescence characteristics, which can be adjusted through copolymerization to cover a broad range of the visible spectrum, making them suitable for various optoelectronic devices (Neilson et al., 2007).

Drug Delivery Systems

In drug delivery research, "4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester" serves as a precursor for creating H2O2-cleavable poly(ester-amide)s. These polymers, synthesized via Passerini multicomponent polymerization, exhibit controlled degradation in response to hydrogen peroxide, a feature that can be harnessed for designing responsive drug delivery vehicles. The degradation rate of these polymers is influenced by their composition and environment, providing a mechanism for the controlled release of therapeutic agents in specific physiological conditions, such as those found in inflammatory or cancerous tissues (Cui et al., 2017).

Organic Synthesis and Material Chemistry

In organic synthesis, the compound finds application in the synthesis of boronate-terminated π-conjugated polymers through a catalyst-transfer Suzuki-Miyaura condensation polymerization. This method allows for the synthesis of high-molecular-weight polymers with boronic acid ester moieties at both ends. These polymers are valuable for further functionalization and have potential applications in creating advanced materials with specific electronic and optical properties (Nojima et al., 2016).

Advanced Material Applications

Additionally, the compound is involved in the development of novel materials with unique properties, such as long-lived room-temperature phosphorescence observed in simple arylboronic esters. This unexpected finding highlights the potential of "4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester" derivatives in the design of new phosphorescent materials without the need for heavy atoms, opening new avenues in material science for applications ranging from organic light-emitting diodes (OLEDs) to bioimaging (Shoji et al., 2017).

作用機序

Target of Action

The primary target of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in transition metal-catalyzed carbon-carbon bond forming reactions .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, a palladium catalyst donates electrons to form a new palladium-carbon bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (in this case, 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester) transfers a nucleophilic organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester . This reaction enables the formation of carbon-carbon bonds, which are fundamental to the structure and function of many organic compounds . The downstream effects of this pathway include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s known that the compound is generally stable and readily prepared . Its bioavailability would depend on various factors, including its formulation and the route of administration.

Result of Action

The action of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester results in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and polymers .

Action Environment

The action of 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester is influenced by various environmental factors. For instance, the pH can strongly influence the rate of the reaction . The compound is also sensitive to hydrolysis, especially in water . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the conditions under which the reaction is carried out .

将来の方向性

Given the value of pinacol boronic esters in organic synthesis, particularly in Suzuki–Miyaura coupling, ongoing research is likely to continue to explore and refine the synthesis, use, and properties of these compounds . The development of new borane reagents and the exploration of new reactions and applications are potential future directions .

特性

IUPAC Name |

2-(2-methoxy-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BO4/c1-19(2)20(3,4)25-21(24-19)17-12-11-16(13-18(17)22-5)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRWSMLISBAQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-formyl-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B1528947.png)

![Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1528953.png)